3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide
Description
3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a benzothiazole moiety
Properties
IUPAC Name |
3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c15-9-6-8-19-13(9)14(18)16-7-5-12-17-10-3-1-2-4-11(10)20-12/h6,8H,1-5,7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIOMVHNDFSUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)CCNC(=O)C3=C(C=CO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution of the bromine atom can produce various substituted furan derivatives.
Scientific Research Applications
3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and bromine atom can also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole: Similar structure but lacks the furan ring.
3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Contains a different heterocyclic system.
N-(4-bromophenyl)-2-furancarboxamide: Similar functional groups but different overall structure.
Uniqueness
3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide is unique due to the combination of the furan ring, benzothiazole moiety, and bromine atom. This unique structure provides distinct chemical and biological properties that can be leveraged in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
